![molecular formula C24H31N3O5 B11039151 Tert-butyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11039151.png)
Tert-butyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
- The compound’s full name is quite a mouthful, so let’s break it down. It consists of several functional groups and fused ring systems.
- It serves as a potential precursor to biologically active natural products, including Indiacen A and Indiacen B.
- These natural products have various pharmacological activities, such as anticancer, anti-inflammatory, and analgesic effects .
Tert-butyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate: is a synthetic organic compound.
Preparation Methods
- The synthesis of this compound involves several steps:
Vilsmeier Formylation: Starting from commercially available 4-bromo-1H-indole, the compound undergoes Vilsmeier formylation at the 3-position to yield an aldehyde intermediate.
Reduction: The aldehyde group is reduced using NaBH4 in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride to form a silyl ether.
Formylation at the 4-Position: Introduction of a formyl group at the 4-position is achieved using n-BuLi as a base and DMF as an electrophile.
Horner–Wadsworth–Emmons Olefination: The key step involves introducing the TBS-protected enyne side chain at the 4-position using this olefination method.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group to the corresponding aldehyde.
Substitution: Substitution reactions at the 4-position due to the formyl group.
Enyne Reactions: The enyne moiety can participate in Diels-Alder reactions, alkynylation, and other transformations.
- Common reagents include NaBH4, n-BuLi, DMF, and various electrophiles.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or anti-inflammatory drug.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Consider applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with cellular targets related to its biological activities.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives with enyne or diene moieties.
- Its uniqueness lies in the specific combination of functional groups and fused ring systems.
Properties
Molecular Formula |
C24H31N3O5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
tert-butyl 4-[(6-methoxy-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H31N3O5/c1-23(2,3)32-22(30)26-9-7-25(8-10-26)14-15-13-24(4,5)27-19-17(15)11-16(31-6)12-18(19)20(28)21(27)29/h11-13H,7-10,14H2,1-6H3 |
InChI Key |
ZLIVJZSNRDZSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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